

Hdac-IN-87: Solubility Profiles and Application Protocols

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Compound of Interest

Compound Name: Hdac-IN-87

Cat. No.: B15582227

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This document provides detailed information on the solubility of **Hdac-IN-87**, a nonselective histone deacetylase (HDAC) inhibitor, in various solvents. It also includes experimental protocols for solubility determination and diagrams illustrating its role in signaling pathways and relevant experimental workflows.

Summary of Hdac-IN-87 Solubility

The solubility of **Hdac-IN-87** is crucial for its application in in vitro and in vivo studies. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and can be prepared in a co-solvent system for animal studies.

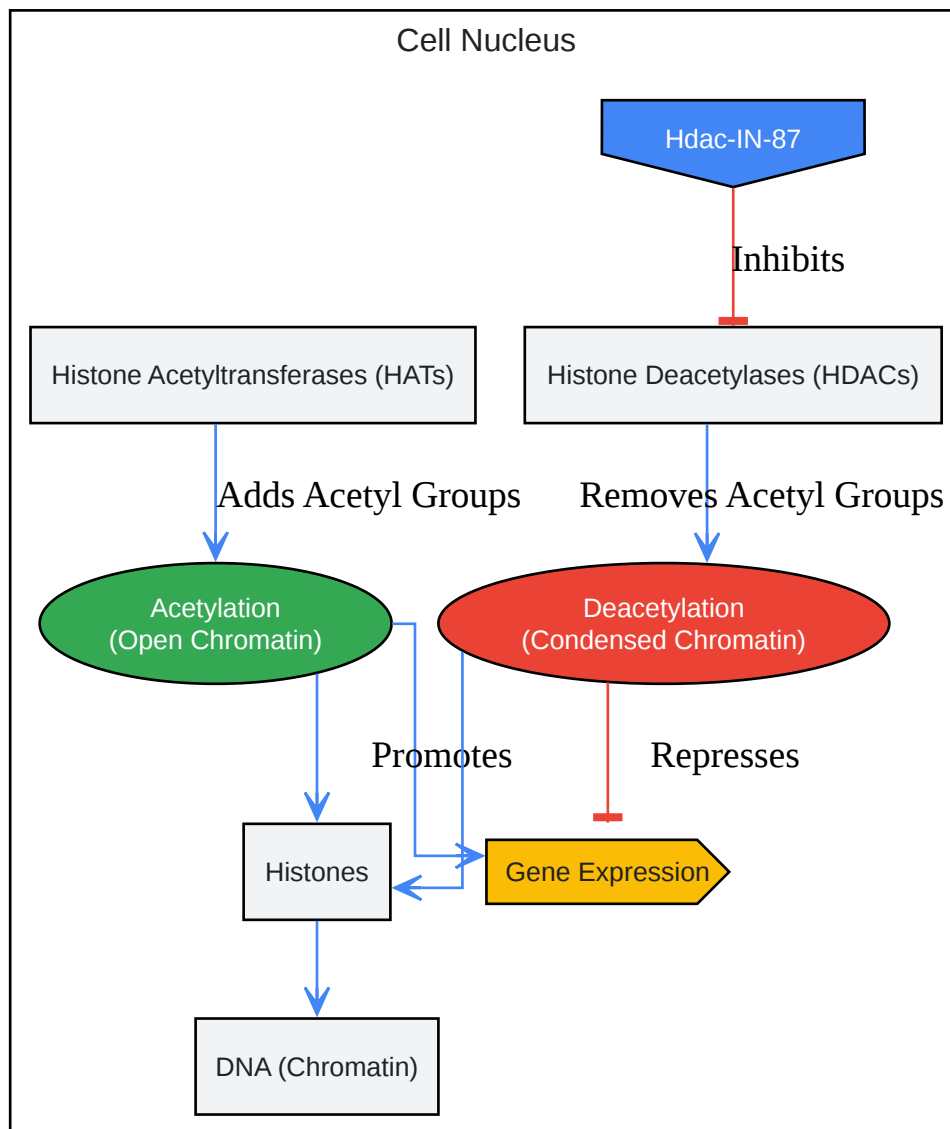
Solvent/System	Concentration (mg/mL)	Molar Concentration (mM)	Notes
In Vitro			
DMSO	100 mg/mL[1][2]	264.35 mM[1][2]	Ultrasonic assistance may be required for complete dissolution. [1][2] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[2]
In Vivo			
10% DMSO + 90% Corn Oil	≥ 5 mg/mL[1][2]	≥ 13.22 mM[1][2]	This co-solvent system yields a clear solution suitable for administration.[1][2]

Molecular Weight of **Hdac-IN-87**: 378.25 g/mol

Signaling Pathway of HDAC Inhibition

Hdac-IN-87 acts as a nonselective inhibitor of histone deacetylases (HDACs), with specific inhibitory activity against HDAC4 and HDAC6.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, **Hdac-IN-87** promotes histone hyperacetylation, leading to a more relaxed chromatin state and the activation of gene expression. This mechanism underlies its potential therapeutic and biological effects.[4][5]

HDAC Inhibition Signaling Pathway



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Caption: **Hdac-IN-87** inhibits HDACs, leading to increased histone acetylation and gene expression.

Experimental Protocols

Protocol 1: Preparation of Hdac-IN-87 Stock Solution (100 mM in DMSO)

Materials:

- **Hdac-IN-87** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of **Hdac-IN-87** needed using its molecular weight (378.25 g/mol). $\text{Mass (mg)} = 100 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 378.25 \text{ g/mol} * 1000 \text{ mg/g} = 37.825 \text{ mg}$
- Weigh the compound: Accurately weigh 37.825 mg of **Hdac-IN-87** powder and place it into a sterile vial.
- Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
- Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[\[1\]](#)
[\[2\]](#)
- Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)

Protocol 2: General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general and reliable method for determining the thermodynamic solubility of a compound.[\[6\]](#)

Materials:

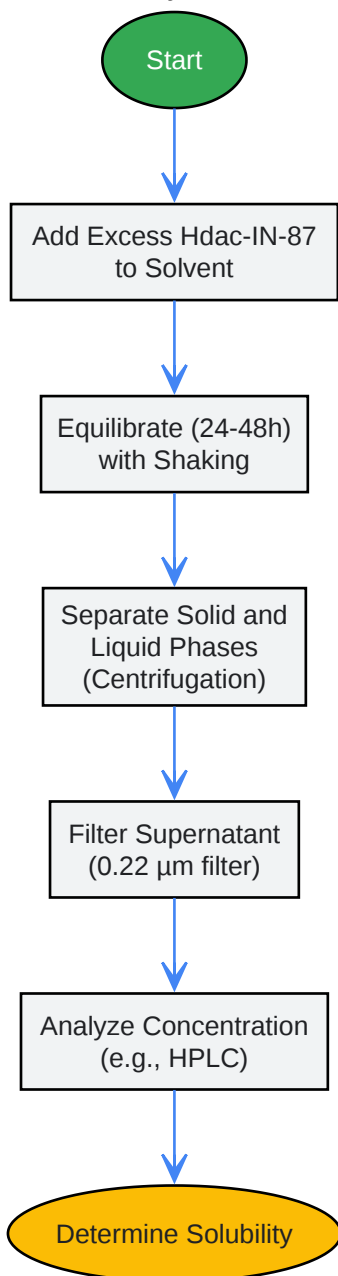
- **Hdac-IN-87** powder

- Selected solvent (e.g., water, ethanol, phosphate-buffered saline)
- Equilibration vials (e.g., glass vials with screw caps)
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Add excess solid:** Add an excess amount of **Hdac-IN-87** powder to a known volume of the solvent in an equilibration vial. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
- **Sample collection:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Filter the collected supernatant through a 0.22 μm syringe filter to remove any remaining microscopic particles.
- **Quantification:** Dilute the clear filtrate with an appropriate solvent and analyze the concentration of **Hdac-IN-87** using a validated analytical method such as HPLC-UV.
- **Calculate solubility:** Based on the measured concentration and the dilution factor, determine the solubility of **Hdac-IN-87** in the tested solvent.

Thermodynamic Solubility Determination Workflow



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Caption: A typical workflow for determining the thermodynamic solubility of a compound.

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